molecular formula C10H14O2 B8691099 Cymorcin

Cymorcin

Cat. No.: B8691099
M. Wt: 166.22 g/mol
InChI Key: DXPQSMYASPEWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cymorcin is an organic compound belonging to the class of dihydroxybenzenes. It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring, along with isopropyl and methyl substituents. This compound is also known for its aromatic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cymorcin typically involves electrophilic aromatic substitution reactions. Another method involves the nitration of a precursor compound followed by reduction and subsequent hydroxylation .

Industrial Production Methods

Industrial production of this compound often employs multi-step synthesis processes. These processes may include Friedel-Crafts acylation followed by Clemmensen reduction to introduce the isopropyl group, and subsequent hydroxylation to introduce the hydroxyl groups .

Chemical Reactions Analysis

Types of Reactions

Cymorcin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cymorcin has various applications in scientific research:

Mechanism of Action

The mechanism of action of Cymorcin involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic ring can also participate in π-π interactions with other aromatic compounds, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylcatechol (3-methylbenzene-1,2-diol)
  • 4-Methylcatechol (4-methylbenzene-1,2-diol)
  • Orcinol (5-methylbenzene-1,3-diol)
  • Guaiacol (2-methoxyphenol)
  • Mequinol (4-methoxyphenol)

Uniqueness

Cymorcin is unique due to the presence of both isopropyl and methyl groups along with the hydroxyl groups. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-methyl-5-propan-2-ylbenzene-1,3-diol

InChI

InChI=1S/C10H14O2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6,11-12H,1-3H3

InChI Key

DXPQSMYASPEWEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1O)C(C)C)O

Origin of Product

United States

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